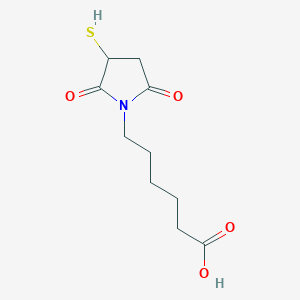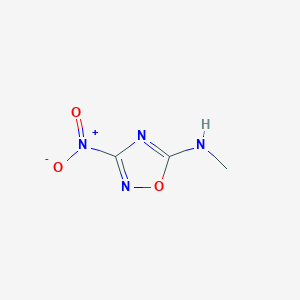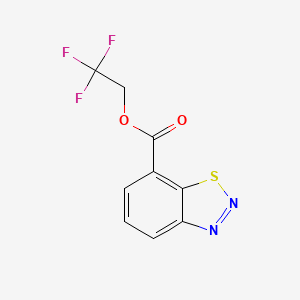
2,2,2-Trifluoroethyl 1,2,3-benzothiadiazole-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoroethyl 1,2,3-benzothiadiazole-7-carboxylate is a chemical compound with the molecular formula C9H5F3N2O2S and a molecular weight of 262.208 g/mol . This compound is known for its unique structure, which includes a trifluoroethyl group attached to a benzothiadiazole ring. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2,2,2-Trifluoroethyl 1,2,3-benzothiadiazole-7-carboxylate typically involves the reaction of 1,2,3-benzothiadiazole-7-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent . The reaction conditions often include the use of a catalyst and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,2,2-Trifluoroethyl 1,2,3-benzothiadiazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoroethyl 1,2,3-benzothiadiazole-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2,2,2-Trifluoroethyl 1,2,3-benzothiadiazole-7-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The benzothiadiazole ring can participate in various biochemical interactions, influencing enzyme activity and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoroethyl 1,2,3-benzothiadiazole-7-carboxylate can be compared with other similar compounds, such as:
1,2,3-Benzothiadiazole: This parent compound lacks the trifluoroethyl group and has different chemical properties and applications.
2,2,2-Trifluoroethanol: While this compound shares the trifluoroethyl group, it does not have the benzothiadiazole ring, resulting in different reactivity and uses.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
864237-81-0 |
|---|---|
Molekularformel |
C9H5F3N2O2S |
Molekulargewicht |
262.21 g/mol |
IUPAC-Name |
2,2,2-trifluoroethyl 1,2,3-benzothiadiazole-7-carboxylate |
InChI |
InChI=1S/C9H5F3N2O2S/c10-9(11,12)4-16-8(15)5-2-1-3-6-7(5)17-14-13-6/h1-3H,4H2 |
InChI-Schlüssel |
QIMRGIBYPSZWFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)N=NS2)C(=O)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


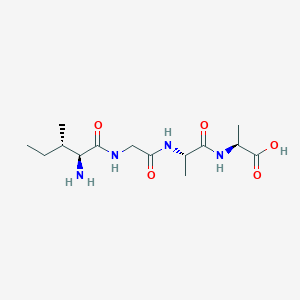
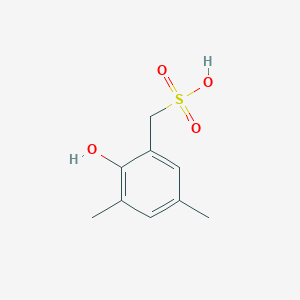
![3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzaldehyde](/img/structure/B12537193.png)

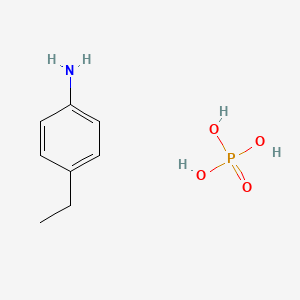
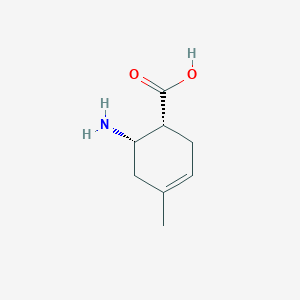
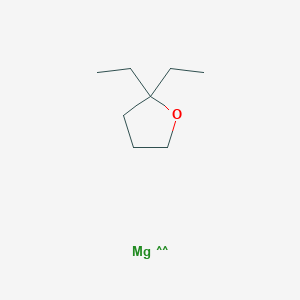
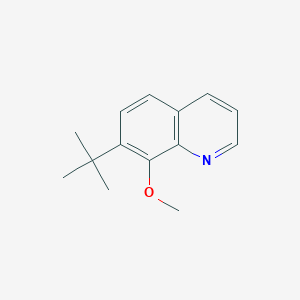
![2-(3-Azidopropoxy)bicyclo[2.2.1]hept-2-ene](/img/structure/B12537253.png)
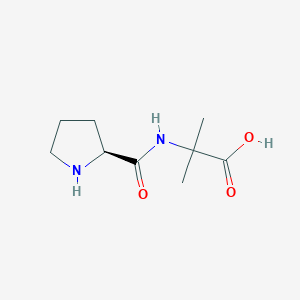
![9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy-](/img/structure/B12537280.png)
![2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one](/img/structure/B12537288.png)
